molecular formula C6H6BrF3N2 B10902418 4-Bromo-5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole

4-Bromo-5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole

Cat. No.: B10902418
M. Wt: 243.02 g/mol
InChI Key: WUYFBGGLNIKEGQ-UHFFFAOYSA-N
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Description

4-Bromo-5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms in the ring. This specific compound is characterized by the presence of a bromine atom at the fourth position, a methyl group at the fifth position, and a trifluoroethyl group attached to the nitrogen atom at the first position. These substituents impart unique chemical and physical properties to the molecule, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of a suitable precursor, such as 4-bromo-3-methyl-1H-pyrazole-5-carboxylic acid, with hydrazine or its derivatives under acidic or basic conditions.

    Introduction of the Trifluoroethyl Group: The trifluoroethyl group can be introduced via nucleophilic substitution reactions using reagents like 2,2,2-trifluoroethyl iodide or trifluoroethyl bromide in the presence of a base such as potassium carbonate or sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, under suitable conditions.

    Oxidation and Reduction: The methyl group can be oxidized to a carboxylic acid or reduced to an alcohol, depending on the reagents and conditions used.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Substitution: Formation of 4-amino-5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole or 4-thio-5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole.

    Oxidation: Formation of this compound-3-carboxylic acid.

    Reduction: Formation of this compound-3-methanol.

Scientific Research Applications

Chemistry

In chemistry, 4-Bromo-5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. The trifluoroethyl group can enhance the metabolic stability and bioavailability of drug candidates, while the pyrazole ring can interact with various biological targets, such as enzymes and receptors.

Industry

In the industrial sector, this compound is used in the synthesis of agrochemicals, dyes, and specialty chemicals. Its reactivity and stability make it suitable for various applications, including as a precursor for functional materials.

Mechanism of Action

The mechanism of action of 4-Bromo-5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The trifluoroethyl group can enhance binding affinity and selectivity, while the pyrazole ring can participate in hydrogen bonding and π-π interactions with the target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole is unique due to the combination of its substituents. The presence of both the bromine atom and the trifluoroethyl group imparts distinct chemical properties, such as increased reactivity and stability, which are not observed in similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C6H6BrF3N2

Molecular Weight

243.02 g/mol

IUPAC Name

4-bromo-5-methyl-1-(2,2,2-trifluoroethyl)pyrazole

InChI

InChI=1S/C6H6BrF3N2/c1-4-5(7)2-11-12(4)3-6(8,9)10/h2H,3H2,1H3

InChI Key

WUYFBGGLNIKEGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1CC(F)(F)F)Br

Origin of Product

United States

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